N-(3-Hydroxy-pyridin-2-yl)-isobutyramide
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Overview
Description
N-(3-Hydroxy-pyridin-2-yl)-isobutyramide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring substituted with a hydroxy group at the 3-position and an isobutyramide group at the 2-position. Its molecular structure allows it to participate in various chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-pyridin-2-yl)-isobutyramide typically involves the reaction of 3-hydroxy-2-pyridinecarboxylic acid with isobutyramide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-pyridin-2-yl)-isobutyramide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-pyridinecarboxaldehyde or 3-pyridinecarboxylic acid.
Reduction: Formation of N-(3-aminopyridin-2-yl)-isobutyramide.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Hydroxy-pyridin-2-yl)-isobutyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-pyridin-2-yl)-isobutyramide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The hydroxy and amide groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(3-Hydroxy-pyridin-2-yl)-thiazol-4-yl-acetamide: Another compound with a pyridine ring and hydroxy group, but with a thiazole ring instead of an isobutyramide group.
3-Hydroxy-2-pyridinecarboxylic acid: A precursor in the synthesis of N-(3-Hydroxy-pyridin-2-yl)-isobutyramide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)9(13)11-8-7(12)4-3-5-10-8/h3-6,12H,1-2H3,(H,10,11,13) |
InChI Key |
OBUNTTCAECTQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=CC=N1)O |
Origin of Product |
United States |
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